

starting materials for 2-amino-5-fluoropyridin-3-ol synthesis

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Compound of Interest

Compound Name: 2-Amino-5-fluoropyridin-3-ol

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Synthesis of 2-Amino-5-fluoropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential synthetic pathways for the preparation of **2-amino-5-fluoropyridin-3-ol**, a key heterocyclic scaffold of interest in medicinal chemistry. The primary focus of this document is to provide a comprehensive overview of viable starting materials and detailed synthetic methodologies.

Executive Summary

The synthesis of **2-amino-5-fluoropyridin-3-ol** can be approached through several strategic routes. A critical assessment of available chemical literature and supplier databases indicates that the most direct and promising pathway commences with the commercially available intermediate, 2-chloro-5-fluoro-3-hydroxypyridine. The core transformation involves a nucleophilic aromatic substitution, specifically an amination reaction, to introduce the amino group at the C2 position. This guide will detail this primary synthetic route and also discuss plausible alternative strategies, providing a solid foundation for researchers in the field.

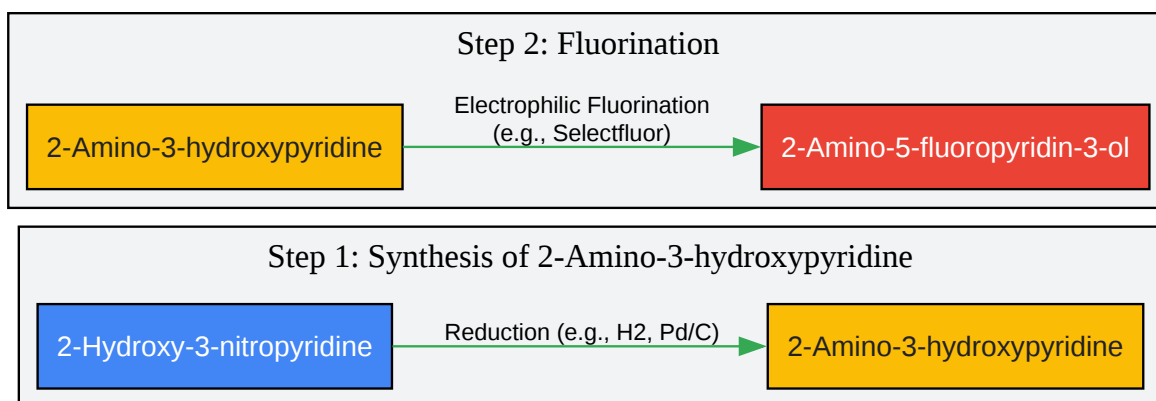
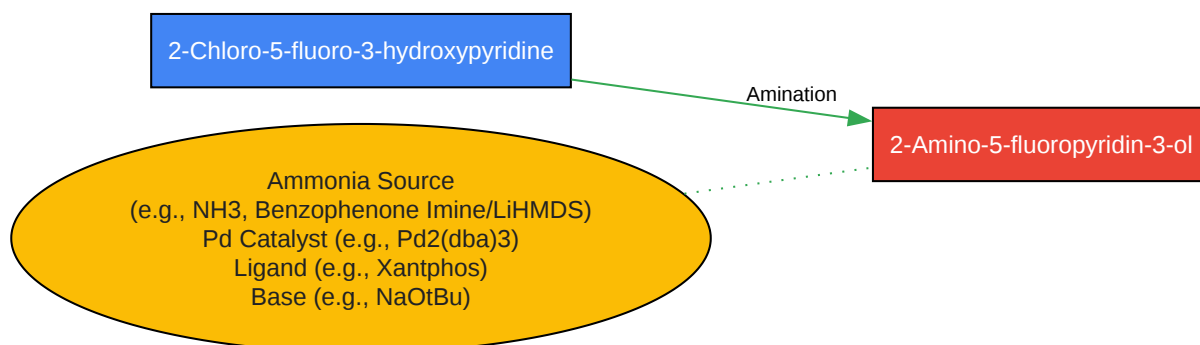
Primary Synthetic Route: Amination of 2-Chloro-5-fluoro-3-hydroxypyridine

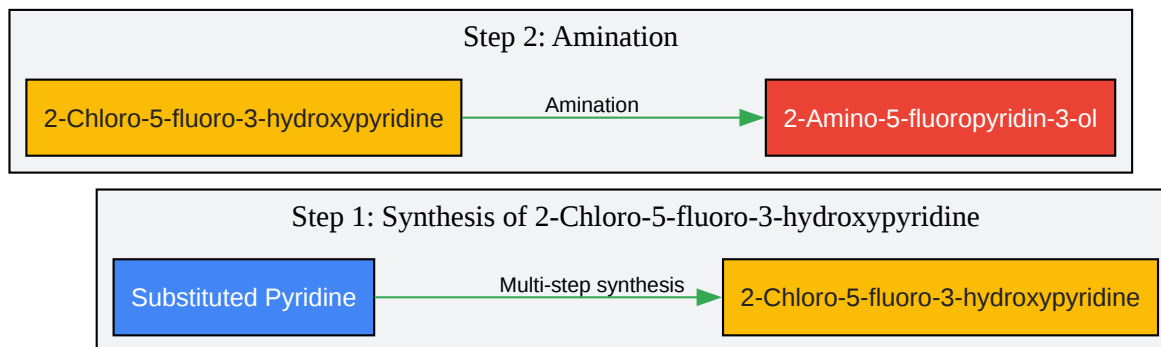
The most efficient and direct synthesis of **2-amino-5-fluoropyridin-3-ol** leverages the readily available starting material, 2-chloro-5-fluoro-3-hydroxypyridine. The key transformation is the displacement of the chlorine atom at the 2-position with an amino group. This can be achieved through various amination protocols, with the Buchwald-Hartwig amination being a prominent and versatile method for forming carbon-nitrogen bonds.[1][2][3]

Starting Material:

Compound Name	CAS Number	Supplier Availability
2-Chloro-5-fluoro-3-hydroxypyridine	884494-35-3	Commercially Available

Reaction Scheme:





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References

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